2,4,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Historical Context of Sulfonamide Chemistry in Drug Discovery
The discovery of prontosil rubrum by Gerhard Domagk in 1935 marked the advent of systemic antibacterial therapy, demonstrating that synthetic sulfonamides could combat streptococcal infections in vivo. This breakthrough emerged from systematic screening of azo dyes at Bayer AG, where Domagk identified the bacteriostatic effect of the sulfanilamide moiety after metabolic activation. By 1945, over 5,000 sulfonamide derivatives had been synthesized, establishing structure-activity relationships (SARs) critical for optimizing pharmacokinetics and reducing toxicity. The sulfonamide group’s ability to mimic p-aminobenzoic acid (PABA) enabled competitive inhibition of dihydropteroate synthase (DHPS), disrupting folate biosynthesis in pathogenic bacteria. Contemporary research has expanded sulfonamide applications into carbonic anhydrase inhibition, antiviral activity, and allosteric kinase modulation, with over 30 FDA-approved drugs containing this pharmacophore.
Evolution of Oxazepine Scaffolds in Pharmaceutical Research
Oxazepines, seven-membered heterocycles containing oxygen and nitrogen, gained prominence through the development of anxiolytic drugs like oxazepam in the 1960s. The benzo-fused 1,4-oxazepine system provides conformational rigidity and hydrogen-bonding capacity, enabling selective interactions with biological targets. Structural analyses reveal that the oxazepine ring’s puckered conformation facilitates binding to hydrophobic pockets in enzymes and receptors, while substituents at C-4 and C-7 positions modulate electronic and steric properties. Modern applications extend beyond central nervous system (CNS) targets, with 1,5-benzoxazepines showing promise as LIM kinase inhibitors and tubulin polymerization modulators.
Emergence of Sulfonamide-Oxazepine Hybrid Compounds
Rational hybridization of sulfonamide and oxazepine motifs began in earnest during the 2010s, driven by advances in microwave-assisted synthesis and computational docking studies. The prototypical structure 2,4,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-yl)benzenesulfonamide exemplifies this approach, combining:
- A 2,4,5-trimethylbenzenesulfonamide group for enhanced lipophilicity and target engagement
- A tetrahydrobenzo[f]oxazepin-5-one core providing conformational constraint
- N-7 linkage preserving rotational freedom for optimal pharmacophore alignment
This architecture enables dual-mode inhibition, as demonstrated in recent studies where analogous compounds suppressed tubulin polymerization (IC50 = 7–36 nM) and LIMK1/2 activity (IC50 = 2.1–4.8 nM).
Current Research Landscape and Academic Significance
Recent publications (2023–2025) highlight three key research directions:
Table 1: Key Research Frontiers in Sulfonamide-Oxazepine Hybrids
Properties
IUPAC Name |
2,4,5-trimethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-9-14(3)18(10-13(12)2)26(23,24)20-15-5-6-17-16(11-15)19(22)21(4)7-8-25-17/h5-6,9-11,20H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZJKWQIFKYKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzenesulfonamide core linked to a tetrahydrobenzooxazepine moiety. Its molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of 357.42 g/mol. The presence of multiple methyl groups and the oxazepine ring suggest possible interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. For instance, compounds structurally related to the target compound have shown moderate to potent activity against various bacterial strains and fungi such as Candida albicans . The biological activity can be attributed to the ability of these compounds to inhibit critical enzymes involved in bacterial cell wall synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
The proposed mechanism involves the inhibition of glucosamine-6-phosphate synthase (GlmS), an essential enzyme for bacterial cell wall biosynthesis. Molecular docking studies indicate that the compound binds effectively within the active site of GlmS, suggesting a competitive inhibition model . The binding affinity and inhibition constants derived from these studies highlight the potential of this compound as a lead for developing new antimicrobial agents.
Table 2: Docking Results for Related Compounds
| Compound Name | Binding Energy (kcal/mol) | Inhibition Constant (µM) |
|---|---|---|
| Compound A | -6.39 | 20.54 |
| Compound B | -6.23 | 27.00 |
| Compound C | -5.27 | 136.76 |
Case Studies and Research Findings
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzenesulfonamides and evaluated their biological activities . Among these derivatives, the one closely related to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Furthermore, another study focused on the structural activity relationship (SAR) indicated that modifications in the sulfonamide group could enhance antimicrobial efficacy while reducing toxicity . This finding underscores the importance of structural optimization in drug design.
Scientific Research Applications
The compound 2,4,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Anticancer Activity
Research indicates that derivatives of oxazepin compounds exhibit significant anticancer properties. The structural features of This compound may contribute to its efficacy against specific cancer cell lines. Studies have shown that modifications in the oxazepin structure can enhance cytotoxicity against various tumor types by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The sulfonamide group in this compound suggests potential antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects. Research has demonstrated that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways . This property could be leveraged in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
Preliminary studies suggest that compounds with oxazepin structures may possess neuroprotective effects. These compounds can potentially mitigate neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress . The specific application of This compound in neuroprotection warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of methyl and sulfonamide groups plays a significant role in enhancing biological activity. Researchers have noted that variations in these groups can lead to substantial changes in pharmacological properties .
Data Table: Structure-Activity Relationship Insights
| Component | Modification | Effect on Activity |
|---|---|---|
| Methyl Groups | Increased methylation | Enhanced lipophilicity and bioavailability |
| Sulfonamide Group | Variations in substituents | Altered antibacterial potency |
| Oxazepin Ring | Substituent changes | Potentially improved neuroprotective effects |
Case Study 1: Anticancer Efficacy
In a study conducted on various synthesized oxazepin derivatives, a compound structurally similar to This compound showed promising results against breast cancer cell lines. The study reported a significant reduction in cell viability at micromolar concentrations due to the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
A comparative analysis of several sulfonamide derivatives highlighted the effectiveness of a related compound against Staphylococcus aureus. The study concluded that the incorporation of an oxazepin moiety enhanced the compound's antibacterial activity compared to traditional sulfonamides .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s closest analogs include derivatives of benzo[f][1,4]thiazepines and oxazepines. For example, 5-substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines (e.g., 5-cyclopentyl or 5-ethyl variants) share a similar fused-ring system but replace oxygen with sulfur in the heterocycle . Key differences include:
- Heteroatom Effects : The oxazepine’s oxygen atom confers greater electronegativity compared to thiazepine’s sulfur, influencing ring puckering and electronic properties.
- Substituent Impact : The 2,4,5-trimethylbenzenesulfonamide group in the target compound enhances steric bulk and solubility relative to simpler alkyl substituents in analogs.
Physicochemical and Spectral Properties
The sulfonamide group in the target compound introduces distinct NMR signals (e.g., downfield-shifted aromatic protons) and IR stretching frequencies compared to thiazepines.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic optimization should employ factorial design (e.g., 2^k designs) to evaluate variables like temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (e.g., DMF vs. THF). Reagent selection should prioritize oxidizing agents (e.g., KMnO₄) for ketone formation and nucleophiles for sulfonamide coupling . Reaction progress can be monitored via TLC or HPLC, with purity assessed using melting point analysis (e.g., mp 143–146°C for related benzodiazepine derivatives) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,4,5-positions) and FT-IR for sulfonamide S=O stretching (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., C₂₃H₂₆F₂N₂O₃ in analogous compounds) . X-ray crystallography resolves stereochemical ambiguities in the tetrahydrobenzooxazepin ring .
Q. What initial biological screening approaches are recommended to assess therapeutic potential?
- Methodological Answer : Conduct in vitro assays targeting GABA receptors (common for benzodiazepine-like structures) using radioligand binding studies. Pair with cytotoxicity screens (e.g., MTT assay on HEK-293 cells) to establish selectivity indices. Dose-response curves (IC₅₀/EC₅₀) should be generated using logarithmic concentrations (1 nM–100 µM) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to GABA-A receptor subunits, prioritizing residues critical for benzodiazepine affinity (e.g., α1-His102). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. AI-driven platforms like COMSOL Multiphysics integrate kinetic parameters for metabolic stability predictions .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Address discrepancies via pharmacokinetic profiling (e.g., plasma protein binding, CYP450 metabolism). Use PBPK modeling to simulate bioavailability differences. If in vivo activity is lower than in vitro, evaluate blood-brain barrier permeability (logBB) or metabolite formation via LC-MS/MS . Replicate studies under GLP conditions to minimize variability .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer : Systematically modify substituents (e.g., methyl → trifluoromethyl on the benzene ring) and assess impacts on potency. Use QSAR models with descriptors like logP, polar surface area, and topological torsion. For heterocyclic variants, synthesize analogues with oxazepin ring substitutions (e.g., sulfur for oxygen) and compare binding kinetics via SPR .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) exposure to assess hydrolysis susceptibility. Use LC-TOF to identify degradation products and propose degradation pathways .
Data Contradiction & Theoretical Frameworks
Q. How to reconcile conflicting data on metabolic pathways across species?
- Methodological Answer : Conduct cross-species microsomal assays (human, rat, canine) to identify cytochrome P450 isoform-specific metabolism. Apply meta-analysis to compare interspecies variability in clearance rates. Use in silico tools like StarDrop to predict species-specific metabolite profiles .
Q. What theoretical frameworks guide mechanistic studies of its neuropharmacological effects?
- Methodological Answer : Anchor research in receptor theory (e.g., two-state model for GABA-A activation) and allosteric modulation principles . Link findings to broader neurochemical pathways (e.g., glutamatergic signaling) using systems biology approaches. Validate hypotheses via knockout mouse models or CRISPR-edited cell lines .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
